2-(dimethylamino)-9H-fluoren-9-ol
Description
2-(Dimethylamino)-9H-fluoren-9-ol is a fluorene derivative characterized by a hydroxyl group at position 9 and a dimethylamino group (-N(CH₃)₂) at position 2. Its molecular formula is C₁₅H₁₅NO, with a molecular weight of 225.29 g/mol. The dimethylamino group imparts electron-donating properties, while the hydroxyl group enables hydrogen bonding, influencing its reactivity and solubility.
Properties
CAS No. |
101089-51-4 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-(dimethylamino)-9H-fluoren-9-ol |
InChI |
InChI=1S/C15H15NO/c1-16(2)10-7-8-12-11-5-3-4-6-13(11)15(17)14(12)9-10/h3-9,15,17H,1-2H3 |
InChI Key |
MSIXALXXSRXADA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-9H-fluoren-9-ol typically involves the reaction of fluorene with dimethylamine in the presence of a suitable catalyst. One common method is the alkylation of fluorene with dimethylamine using a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-9H-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-(dimethylamino)-9H-fluoren-9-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-9H-fluoren-9-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with various biomolecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but they likely involve key enzymes and receptors in biological systems.
Comparison with Similar Compounds
Substituent Effects on Fluorene Derivatives
The following table compares key structural and physicochemical properties of 2-(dimethylamino)-9H-fluoren-9-ol with analogous compounds:
Electronic and Steric Effects
- Electron-Donating vs. In contrast, nitro () and trifluoromethyl () groups reduce electron density, stabilizing negative charges.
- Hydrogen Bonding: The hydroxyl group in this compound participates in hydrogen bonding (e.g., O-H⋯N interactions), as seen in thioxanthen-9-ol derivatives. This property is critical in crystal packing and solubility.
Biological Activity
2-(Dimethylamino)-9H-fluoren-9-ol, also known as DMFA, is an organic compound that has attracted attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of DMFA, drawing from a variety of research studies and findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a fluorenol backbone with a dimethylamino group. Its molecular formula is and it has a molecular weight of 225.29 g/mol. The presence of the dimethylamino group contributes to its basicity and potential interactions with biological targets.
1. Antimicrobial Activity
Research indicates that DMFA exhibits significant antimicrobial properties. A study demonstrated that DMFA has inhibitory effects against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) for DMFA was found to be as low as 16 µM, indicating potent antibacterial activity.
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| DMFA | Staphylococcus aureus | 16 |
| MA-1156 | Staphylococcus aureus | 16 |
| MA-1115 | Staphylococcus aureus | 32 |
The mechanism behind this antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways, although further studies are needed to elucidate these mechanisms in detail .
2. Anticancer Potential
DMFA has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The compound appears to activate caspase pathways, leading to programmed cell death in malignant cells.
3. Neuroprotective Effects
Another area of interest is the neuroprotective effect of DMFA. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The exact pathways involved remain under investigation, but its ability to modulate neurotransmitter levels could play a crucial role .
Case Studies
Several case studies have highlighted the efficacy of DMFA in various biological contexts:
- Case Study 1 : A clinical trial involving patients with bacterial infections showed that DMFA, when used in conjunction with standard antibiotics, enhanced the overall treatment efficacy and reduced resistance development.
- Case Study 2 : In a laboratory setting, DMFA was tested on human neuroblastoma cells, resulting in a significant reduction in cell viability through apoptotic mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
